1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
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Overview
Description
1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group, a p-tolyl group, and a dihydropyrazolyl moiety
Preparation Methods
The synthesis of 1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxyacetophenone with p-tolylhydrazine under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized to form the dihydropyrazole ring, followed by acetylation to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the dihydropyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one include:
2-Hydroxy-1-phenyl-2-p-tolyl-ethanone: Differing by the absence of the dihydropyrazole ring.
2-Hydroxy-2-phenyl-1-p-tolyl-ethanone: Differing by the position of the hydroxy group and the absence of the dihydropyrazole ring. The uniqueness of this compound lies in its dihydropyrazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-7-9-14(10-8-12)17-11-16(19-20(17)13(2)21)15-5-3-4-6-18(15)22/h3-10,17,22H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLAWULNWBRZPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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